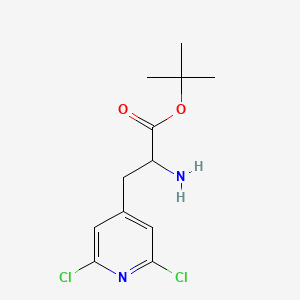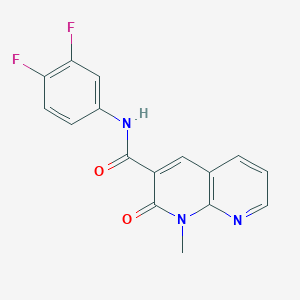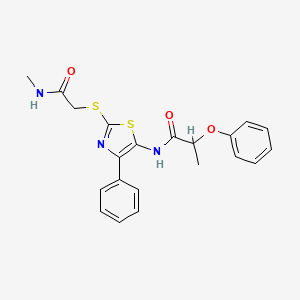
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H20N2O3 . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 228.29 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the search results.Aplicaciones Científicas De Investigación
TBMO has a variety of scientific research applications, including in the study of drug metabolism, enzyme inhibition, and environmental toxicity. TBMO has been used in the study of drug metabolism, as it is known to inhibit the activity of certain enzymes involved in drug metabolism. TBMO has also been used to study enzyme inhibition, as it is known to inhibit the activity of certain enzymes involved in metabolic pathways. Finally, TBMO has been used in the study of environmental toxicity, as it is known to be toxic to certain aquatic organisms.
Mecanismo De Acción
TBMO is known to inhibit the activity of certain enzymes involved in drug metabolism, as well as certain enzymes involved in metabolic pathways. The mechanism of action of TBMO involves its binding to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This binding is reversible, and the enzyme can be reactivated by removing TBMO from the active site.
Biochemical and Physiological Effects
TBMO is known to have a variety of biochemical and physiological effects. TBMO has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as certain enzymes involved in metabolic pathways. In addition, TBMO has been shown to be toxic to certain aquatic organisms. Finally, TBMO has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBMO has several advantages for lab experiments. TBMO is a relatively stable compound, which makes it easy to store and handle. In addition, TBMO is relatively inexpensive to purchase, which makes it an affordable option for laboratory experiments. However, TBMO does have some limitations for lab experiments. TBMO is a relatively non-polar compound, which can make it difficult to dissolve in certain solvents. In addition, TBMO can be toxic to certain aquatic organisms, which can limit its use in aquatic experiments.
Direcciones Futuras
TBMO has potential for a variety of future applications. TBMO could be used in the development of new pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. TBMO could also be used in the development of new pesticides and herbicides. Finally, TBMO could be used in the study of drug metabolism and enzyme inhibition.
Métodos De Síntesis
TBMO can be synthesized through a variety of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Perkin reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing TBMO. This reaction involves the condensation of aldehydes and ketones with an aromatic amine in the presence of a base catalyst. The Biginelli reaction involves the condensation of aldehydes, ketones, and urea in the presence of an acid catalyst. The Perkin reaction involves the condensation of an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst.
Propiedades
IUPAC Name |
tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-5-6-13(7-9(14)12-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMDHUNVKMYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)
![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2623629.png)

![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)